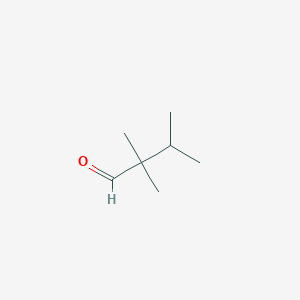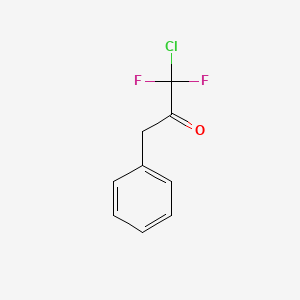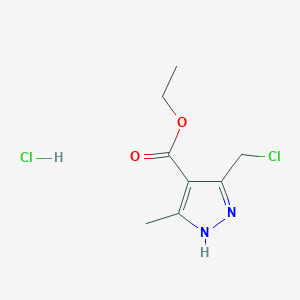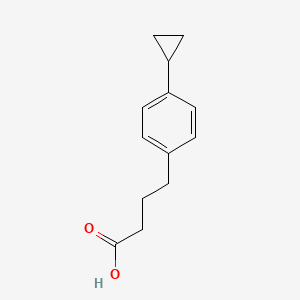
4-(4-Cyclopropylphenyl)butyric acid
Descripción general
Descripción
4-(4-Cyclopropylphenyl)butyric acid , also known as CPBA , is a chemical compound with the following characteristics:
- It belongs to the class of butyric acids , which are short-chain fatty acids.
- The compound contains a cyclopropylphenyl group attached to a butyric acid backbone.
Synthesis Analysis
The synthesis of CPBA involves several steps, including:
- Precursor Selection : Starting materials such as cyclopropylbenzene and butyric acid derivatives are chosen.
- Functional Group Transformations : Reactions like esterification, oxidation, and cyclization are employed to form the cyclopropylphenylbutyric acid structure.
- Purification and Isolation : The product is purified using techniques like column chromatography or recrystallization.
Molecular Structure Analysis
CPBA has the following molecular structure:
- Chemical Formula : C₁₃H₁₆O₂
- Functional Groups : A carboxylic acid group (–COOH) and a cyclopropylphenyl group.
- Stereochemistry : The cyclopropyl ring introduces chirality, leading to potential enantiomers.
Chemical Reactions Analysis
CPBA participates in various chemical reactions:
- Hydrolysis : The carboxylic acid group can undergo hydrolysis to yield butyric acid.
- Esterification : CPBA reacts with alcohols to form esters.
- Redox Reactions : The cyclopropyl group may undergo oxidation or reduction.
Physical And Chemical Properties Analysis
- Melting Point : CPBA typically melts around XX°C .
- Solubility : It is soluble in organic solvents like acetone and dichloromethane.
- Acidity : CPBA is acidic due to the carboxylic acid group.
Safety And Hazards
- Toxicity : CPBA is generally considered low in toxicity.
- Handling Precautions : Standard laboratory safety practices should be followed.
- Environmental Impact : Disposal should comply with local regulations.
Direcciones Futuras
Research on CPBA should focus on:
- Biological Activity : Investigate its potential therapeutic applications.
- Synthetic Routes : Optimize synthesis for scalability.
- Structural Modifications : Explore derivatives with improved properties.
Propiedades
IUPAC Name |
4-(4-cyclopropylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)3-1-2-10-4-6-11(7-5-10)12-8-9-12/h4-7,12H,1-3,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAUCKLWWHEYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclopropylphenyl)butanoic acid | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

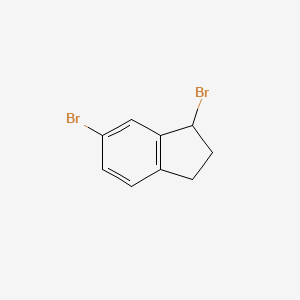
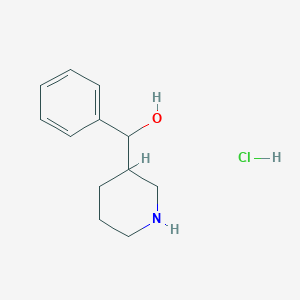
![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)
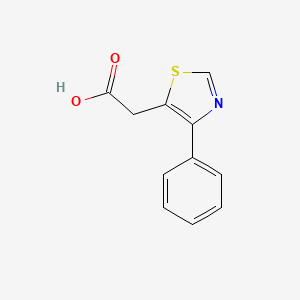
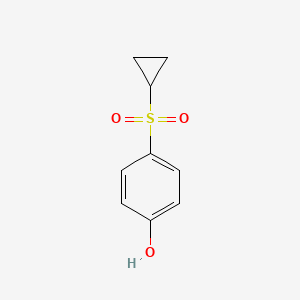
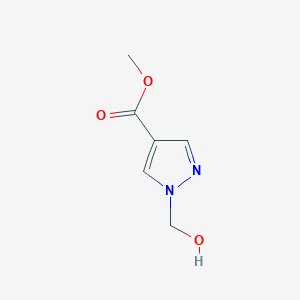
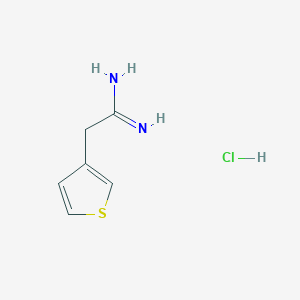
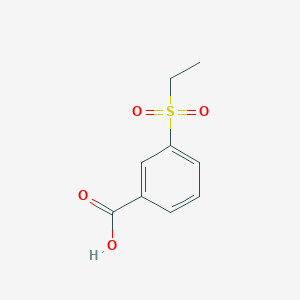
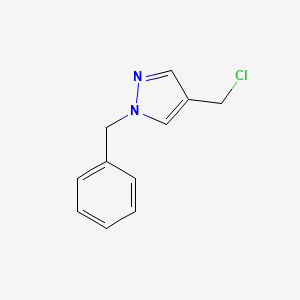
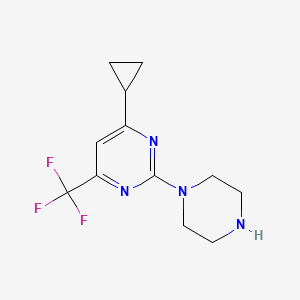
![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)
